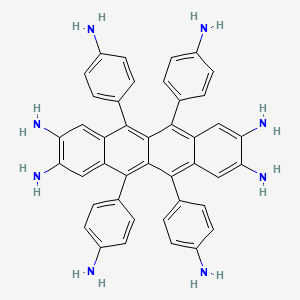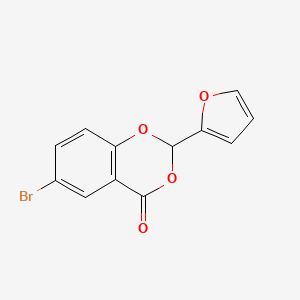![molecular formula C30H20N6O2 B14193365 6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) CAS No. 834881-07-1](/img/structure/B14193365.png)
6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene group flanked by two phenylimidazo[1,2-a]pyrazin-3(7H)-one moieties, making it a subject of interest for researchers in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one with 1,4-dibromobenzene under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyrazinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The phenylimidazo[1,2-a]pyrazin-3(7H)-one moieties are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 6,6’-(1,4-Phenylene)bis(1,3,5-triazine-2,4-diamine)
- 4′,4′′′′-(1,4-Phenylene)bis(2,2′:6′,2′′-terpyridine)
- 2,2′-(1,4-Phenylene)bis(4,5-dihydrothiazole-4-carboxylic acid)
Uniqueness
6,6’-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one) stands out due to its unique structural features, which confer specific electronic and steric properties. These properties make it particularly useful in the development of advanced materials and as a versatile intermediate in organic synthesis .
Properties
CAS No. |
834881-07-1 |
|---|---|
Molecular Formula |
C30H20N6O2 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
6-[4-(3-oxo-2-phenyl-7H-imidazo[1,2-a]pyrazin-6-yl)phenyl]-2-phenyl-7H-imidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C30H20N6O2/c37-29-27(21-7-3-1-4-8-21)33-25-15-31-23(17-35(25)29)19-11-13-20(14-12-19)24-18-36-26(16-32-24)34-28(30(36)38)22-9-5-2-6-10-22/h1-18,31-32H |
InChI Key |
ZYONMUGQBSBKGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CNC(=CN3C2=O)C4=CC=C(C=C4)C5=CN6C(=CN5)N=C(C6=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)



![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)


![1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-](/img/structure/B14193376.png)
![1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193383.png)
